molecular formula C14H13F3N2OS B2511908 3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 339101-61-0

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2511908
CAS No.: 339101-61-0
M. Wt: 314.33
InChI Key: MQHLXTXNMALHJY-UHFFFAOYSA-N
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Description

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has made it a popular subject of research in recent years.

Scientific Research Applications

Antitumor Activity

3-Methyl-2-((3-methylbenzyl)sulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone and its derivatives have been extensively researched for their potential antitumor properties. A study demonstrated that a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, related structurally to this compound, exhibited potent anticancer activity. These compounds displayed significant growth inhibition against several human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), comparable to that of the standard drug doxorubicin (Hafez & El-Gazzar, 2017).

Iodocyclization Reactions

The compound has also been the subject of chemical studies focusing on iodocyclization reactions. One study explored the iodination of 2-[allyl(methallyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(3H)-ones, revealing cyclization to 2,3-dihydro[1,3]thiazolo[3,2-a]pyrimidin-4-ium triiodides, demonstrating the chemical versatility and reactivity of this compound and its derivatives (Frolova, Kim, & Slepukhin, 2016).

Synthesis of Heterocyclic Compounds

Furthermore, studies have delved into the synthesis of various heterocyclic compounds using this compound as a precursor. These syntheses contribute significantly to the field of medicinal chemistry and drug design, providing insights into the creation of novel compounds with potential biological activities. For instance, a research focused on the synthesis of substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines and compared their properties with positionally isomeric thienopyrimidinones, indicating the significance of this compound in the development of new chemical entities with potential therapeutic applications (Zadorozhny, Turov, & Kovtunenko, 2010).

Properties

IUPAC Name

3-methyl-2-[(3-methylphenyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2OS/c1-9-4-3-5-10(6-9)8-21-13-18-11(14(15,16)17)7-12(20)19(13)2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLXTXNMALHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=CC(=O)N2C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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